molecular formula C21H19BrN2O3 B2777948 (2Z)-6-bromo-2-(phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327194-77-3

(2Z)-6-bromo-2-(phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No. B2777948
CAS RN: 1327194-77-3
M. Wt: 427.298
InChI Key: GSPDYDCKUDRYOA-FLFQWRMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound’s structure includes a chromene ring, which is a fused six-membered benzene ring and a three-membered heterocycle. It also has a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromo group could be involved in substitution reactions, while the chromene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the bromo group might increase the compound’s density and boiling point compared to compounds without halogens .

Scientific Research Applications

Cyclization and Synthesis of Novel Compounds

Cyclization of related compounds has led to the formation of novel ring systems, demonstrating the potential of (2Z)-6-bromo-2-(phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide in the creation of new chemical structures. For example, cyclization of 2-amino-6-bromo-4-oxochromene-3-carboxamide with diethyl oxalate and sodium ethoxide resulted in benzopyrano[2,3-d]pyrimidine derivatives (Bevan et al., 1986).

Structural Characterization and Molecular Synthesis

Structural characterization and synthesis processes are crucial for understanding the potential applications of this compound. The synthesis of similar chromones and their crystal structures provide insights into their molecular properties and potential applications (Cagide et al., 2013).

Eco-Friendly Synthesis Approaches

Eco-friendly synthesis methods have been developed for related 2-imino-2H-chromene-3-carboxamides, which is promising for sustainable chemical production processes (Proença & Costa, 2008).

Application in Diversity-Oriented Synthesis

The compound's structure, similar to other 2H-chromene derivatives, is valuable in diversity-oriented synthesis, especially for creating libraries of biologically active compounds (Vodolazhenko et al., 2012).

Potential Biological Applications

While excluding information on drug use and side effects, it's important to note that related compounds have been synthesized and evaluated for biological activities, such as anti-inflammatory and antibacterial properties, which indicates potential biomedical applications (Chaudhary et al., 2012).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action for this compound. If it’s used in a biological context, the compound might interact with biological targets via non-covalent interactions (like hydrogen bonding or pi-stacking) due to the presence of aromatic rings .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be interesting to explore its potential uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

6-bromo-N-(oxolan-2-ylmethyl)-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c22-15-8-9-19-14(11-15)12-18(20(25)23-13-17-7-4-10-26-17)21(27-19)24-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12,17H,4,7,10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPDYDCKUDRYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-bromo-2-(phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

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